molecular formula C25H28N2O5 B13822677 (Z)-but-2-enedioic acid;3-methyl-3-phenyl-1-(piperidin-1-ylmethyl)indol-2-one

(Z)-but-2-enedioic acid;3-methyl-3-phenyl-1-(piperidin-1-ylmethyl)indol-2-one

Cat. No.: B13822677
M. Wt: 436.5 g/mol
InChI Key: VJJPMBLTEUZRLG-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-but-2-enedioic acid;3-methyl-3-phenyl-1-(piperidin-1-ylmethyl)indol-2-one is a complex organic compound that features a combination of multiple functional groups, including an indole moiety, a piperidine ring, and a butenedioic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-but-2-enedioic acid;3-methyl-3-phenyl-1-(piperidin-1-ylmethyl)indol-2-one typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the piperidine ring and the butenedioic acid group. Common reagents used in these steps include:

  • Indole derivatives
  • Piperidine
  • Butenedioic acid derivatives
  • Catalysts such as palladium or copper complexes

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different functional groups.

    Reduction: The butenedioic acid group can be reduced to form corresponding alcohols or alkanes.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety might yield indole-2-carboxylic acid, while reduction of the butenedioic acid group could produce butane-2,3-diol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, this compound may serve as a probe for studying biological processes involving indole derivatives. It could also be used in the design of new bioactive molecules with potential therapeutic applications.

Medicine

In medicine, this compound might be investigated for its potential pharmacological properties. The presence of the indole moiety suggests that it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-but-2-enedioic acid;3-methyl-3-phenyl-1-(piperidin-1-ylmethyl)indol-2-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The indole moiety could play a key role in binding to these targets, while the piperidine ring and butenedioic acid group might influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.

    Piperidine: A simple cyclic amine that is a common building block in organic synthesis.

    Maleic acid: An unsaturated dicarboxylic acid similar to the butenedioic acid group.

Uniqueness

The uniqueness of (Z)-but-2-enedioic acid;3-methyl-3-phenyl-1-(piperidin-1-ylmethyl)indol-2-one lies in its combination of functional groups, which allows for a wide range of chemical reactivity and potential applications. The presence of the indole moiety, in particular, sets it apart from other compounds, as indole derivatives are known for their diverse biological activities.

Properties

Molecular Formula

C25H28N2O5

Molecular Weight

436.5 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;3-methyl-3-phenyl-1-(piperidin-1-ylmethyl)indol-2-one

InChI

InChI=1S/C21H24N2O.C4H4O4/c1-21(17-10-4-2-5-11-17)18-12-6-7-13-19(18)23(20(21)24)16-22-14-8-3-9-15-22;5-3(6)1-2-4(7)8/h2,4-7,10-13H,3,8-9,14-16H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

VJJPMBLTEUZRLG-BTJKTKAUSA-N

Isomeric SMILES

CC1(C2=CC=CC=C2N(C1=O)CN3CCCCC3)C4=CC=CC=C4.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=O)CN3CCCCC3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.